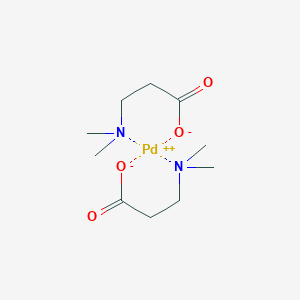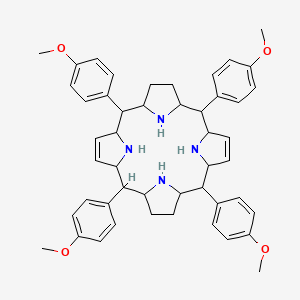
meso-Tetra (4-methoxyphenyl) porphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
meso-Tetra (4-methoxyphenyl) porphine: is a synthetic porphyrin compound characterized by the presence of four methoxyphenyl groups attached to the meso positions of the porphine ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. The unique structure of this compound makes it an important compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra (4-methoxyphenyl) porphine typically involves the condensation of pyrrole with 4-methoxybenzaldehyde under acidic conditions. The reaction is often carried out using a method similar to the Adler-Longo or Lindsey synthesis, which involves the use of a Lewis acid catalyst such as boron trifluoride etherate. The reaction mixture is refluxed, and the resulting porphyrin is purified through chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may include crystallization and recrystallization techniques to obtain high-purity porphyrin .
化学反应分析
Types of Reactions: meso-Tetra (4-methoxyphenyl) porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can lead to the formation of metalloporphyrins when metal ions are introduced.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Metal salts like zinc acetate or iron chloride are used for metallation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Derivatives with various functional groups.
科学研究应用
meso-Tetra (4-methoxyphenyl) porphine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and photochemical reactions.
Biology: Employed in the study of enzyme mimetics and as a model compound for heme proteins.
Medicine: Investigated for its potential in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of sensors and as a component in dye-sensitized solar cells
作用机制
The mechanism of action of meso-Tetra (4-methoxyphenyl) porphine involves its ability to generate singlet oxygen upon light irradiation. This property is particularly useful in photodynamic therapy, where the singlet oxygen produced can induce cell death in cancer cells. The compound interacts with cellular components, leading to oxidative stress and apoptosis .
相似化合物的比较
meso-Tetra (4-carboxyphenyl) porphine: Known for its use in photodynamic therapy and as a photosensitizer.
meso-Tetra (4-sulfonatophenyl) porphine: Used in optoelectronics and as a theranostic agent.
meso-Tetra (4-pyridyl) porphine: Employed in the study of supramolecular chemistry and as a building block for nanostructures
Uniqueness: meso-Tetra (4-methoxyphenyl) porphine is unique due to its methoxy substituents, which enhance its solubility and photophysical properties. This makes it particularly suitable for applications in photodynamic therapy and as a photosensitizer in various chemical reactions .
属性
分子式 |
C48H56N4O4 |
|---|---|
分子量 |
753.0 g/mol |
IUPAC 名称 |
5,10,15,20-tetrakis(4-methoxyphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C48H56N4O4/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31/h5-21,23,26,28,37-52H,22,24-25,27H2,1-4H3 |
InChI 键 |
MWJDSZHHPJCZOW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13404349.png)
![[3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13404353.png)
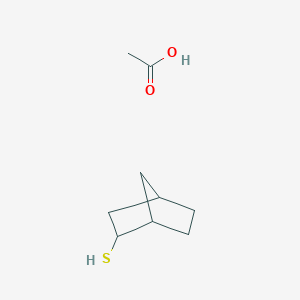


![3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one](/img/structure/B13404381.png)
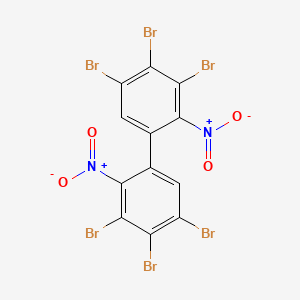
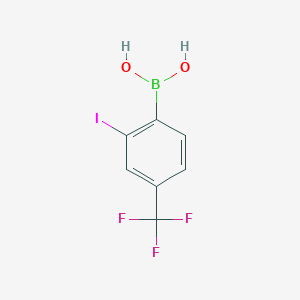
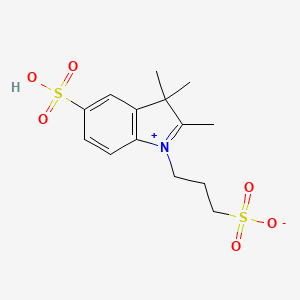

![N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine](/img/structure/B13404405.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
